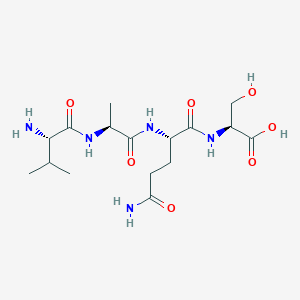

L-Valyl-L-alanyl-L-glutaminyl-L-serine

Description

Structure

3D Structure

Properties

CAS No. |

798540-68-8 |

|---|---|

Molecular Formula |

C16H29N5O7 |

Molecular Weight |

403.43 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C16H29N5O7/c1-7(2)12(18)15(26)19-8(3)13(24)20-9(4-5-11(17)23)14(25)21-10(6-22)16(27)28/h7-10,12,22H,4-6,18H2,1-3H3,(H2,17,23)(H,19,26)(H,20,24)(H,21,25)(H,27,28)/t8-,9-,10-,12-/m0/s1 |

InChI Key |

DWPMMFGQOLXJJE-GMOBBJLQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)N |

Origin of Product |

United States |

Synthesis Methodologies and Strategies for L Valyl L Alanyl L Glutaminyl L Serine

Solid-Phase Peptide Synthesis (SPPS) Approaches

In SPPS, the peptide chain is assembled step-by-step while the C-terminal amino acid is covalently anchored to an insoluble polymeric support, or resin. luxembourg-bio.combiosynth.com This approach simplifies the entire process, as excess reagents and by-products are removed by simple filtration and washing after each reaction step, eliminating the need for complex purification of intermediates. luxembourg-bio.com The synthesis proceeds by adding N-terminally protected amino acids sequentially until the desired peptide is formed. A final cleavage step releases the completed peptide from the resin. biosynth.comlsu.edu

Advanced Resin Chemistries and Linker Technologies

The solid support (resin) and the linker that attaches the peptide to it are fundamental components of SPPS. biosynth.comnih.gov The choice of resin impacts synthesis efficiency, particularly for longer or "difficult" sequences, while the linker dictates the C-terminal functionality of the cleaved peptide (e.g., carboxylic acid or amide) and the conditions required for its final release. researchgate.netbiotage.com

Resin Supports: Polystyrene (PS) cross-linked with divinylbenzene (B73037) is the traditional support. nih.gov However, for challenging sequences, resins functionalized with polyethylene (B3416737) glycol (PEG), such as TentaGel® or ChemMatrix®, are often preferred. researchgate.netnih.gov These PEG-based supports exhibit improved swelling properties in polar solvents like DMF, enhancing the accessibility of the growing peptide chain and improving reaction kinetics. biosynth.com

Linkers: The linker is a chemical handle attached to the resin. lsu.edupeptide.com For the synthesis of L-Valyl-L-alanyl-L-glutaminyl-L-serine with a C-terminal carboxylic acid, Wang resin is a common choice. biotage.compeptide.com If a C-terminal amide were desired, a Rink Amide or Sieber resin would be used. researchgate.netbiotage.com 2-Chlorotrityl chloride (2-CTC) resin is another option for producing peptide acids; it allows for cleavage under very mild acidic conditions, which is useful if fully protected peptide fragments are desired. biotage.com

| Resin/Linker Name | C-Terminal Functionality | Cleavage Conditions | Key Features |

|---|---|---|---|

| Wang Resin | Carboxylic Acid | Strong acid (e.g., 95% TFA). biotage.com | Most widely used support for peptide acids. peptide.com |

| 2-Chlorotrityl (2-CTC) Resin | Carboxylic Acid | Very mild acid (e.g., 1-3% TFA or HFIP). researchgate.netbiotage.com | Allows for synthesis of fully protected peptide fragments; minimizes racemization of C-terminal residue during loading. biotage.com |

| Rink Amide Resin | Carboxamide | Strong acid (e.g., 95% TFA). researchgate.net | Standard choice for synthesizing peptide amides. researchgate.net |

| Sieber Amide Resin | Carboxamide | Mild acid (e.g., 1% TFA). biotage.com | Useful for preparing protected peptide amides. biotage.com |

Microwave-Assisted Solid-Phase Peptide Synthesis Enhancements

The application of microwave energy has become a widely used tool to accelerate SPPS. nih.gov Microwave irradiation precisely and rapidly heats the reaction mixture, significantly reducing the time required for both coupling and deprotection steps. nih.govluxembourg-bio.com This technology has proven especially beneficial for overcoming challenges associated with "difficult sequences," which are prone to aggregation of the growing peptide chain. nih.govluxembourg-bio.com

For the synthesis of Val-Ala-Gln-Ser, microwave assistance can offer several advantages:

Speed: Coupling reactions can often be completed in 5 minutes, and Fmoc deprotection in as little as 3 minutes, compared to 15 minutes or more for conventional methods. nih.gov

Improved Purity: The rapid and efficient heating can lead to higher repetitive yields and purer crude peptides.

Reduced Side Reactions: Optimized microwave protocols can effectively control common side reactions like racemization. nih.gov

The combination of microwave heating with modern coupling chemistries, such as carbodiimide (B86325) activation, has become an indispensable technique for high-throughput and efficient peptide production. nih.gov

Ultra-Efficient Solid-Phase Peptide Synthesis Protocols

Recent advancements have led to the development of High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) protocols. These methods combine the benefits of microwave-assisted synthesis with optimized reaction conditions to achieve remarkable speed and efficiency. lookchem.comresearchgate.net A key feature of HE-SPPS is the ability to complete a full coupling and deprotection cycle in approximately 4 minutes. lookchem.com

These protocols typically involve:

Microwave-enhanced reaction conditions for both coupling and deprotection steps. nih.govlookchem.com

The use of low-cost, in-situ carbodiimide-based activation (e.g., DIC/OxymaPure). lookchem.comresearchgate.net

Optimized washing steps to reduce solvent consumption, leading to a significant reduction (up to 90%) in chemical waste compared to traditional methods. lookchem.comresearchgate.net

Using an HE-SPPS protocol, the synthesis of a well-known 10-amino-acid peptide, acyl carrier protein (ACP 65-74), was accomplished in just 44 minutes with 93% purity. lookchem.com Applying such a protocol to the synthesis of the tetrapeptide Val-Ala-Gln-Ser would allow for its extremely rapid and high-purity production.

Solution-Phase Peptide Synthesis (LPPS) Techniques

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method for creating peptides. chempep.comlibretexts.org Although largely superseded by SPPS for research purposes, it remains highly relevant for the large-scale industrial synthesis of peptides. chempep.com

The process involves the sequential coupling of amino acids in a suitable organic solvent. Unlike SPPS, the growing peptide chain is not attached to a solid support. The fundamental steps for each coupling cycle are:

Protection: The α-amino group of one amino acid and the α-carboxyl group of the other are protected to ensure specific bond formation. libretexts.org Carboxyl groups are often protected as methyl or benzyl (B1604629) esters, while amino groups are commonly protected with Boc or Cbz groups. libretexts.org

Coupling: The two protected amino acids are dissolved in a solvent, and a coupling reagent (such as DCC or TBTU) is added to facilitate the formation of the peptide bond. libretexts.orgnih.gov

Purification: After the reaction, the newly formed dipeptide must be isolated and purified from unreacted starting materials and by-products. This is the most significant drawback of LPPS, as it often requires laborious techniques like extraction, precipitation, or chromatography after each coupling step. nih.gov

Deprotection: The temporary protecting group (e.g., Boc or Cbz) is selectively removed from either the N-terminus or C-terminus to prepare the dipeptide for the next coupling reaction. libretexts.org

This cycle is repeated until the full sequence of L-Valyl-L-alanyl-L-glutaminyl-L-serine is assembled. While tedious, the high degree of control and the ability to fully characterize intermediates at each stage can be advantageous for certain complex syntheses.

Fragment Condensation Methodologies

Fragment condensation is a strategic approach in peptide synthesis where smaller, pre-synthesized peptide fragments are coupled together to form a larger peptide chain. chempep.comspringernature.com This method can be performed either in solution (Liquid-Phase Peptide Synthesis, LPPS) or on a solid support (Solid-Phase Peptide Synthesis, SPPS). chempep.comnih.gov For a tetrapeptide like Val-Ala-Gln-Ser, a common strategy would be a [2+2] condensation, where two dipeptide fragments are synthesized and then joined.

Key steps in a potential [2+2] fragment condensation synthesis:

Fragment Synthesis: Two separate dipeptides, such as N-terminally protected Val-Ala and C-terminally protected Gln-Ser, are synthesized. This is often accomplished using standard stepwise SPPS or LPPS. chempep.com

Fragment Coupling: The protected Val-Ala fragment (with a free carboxyl group) is activated and then coupled to the Gln-Ser fragment (with a free amino group).

Deprotection: Finally, all protecting groups are removed from the fully assembled tetrapeptide, and the product is purified.

This approach offers the advantage of allowing for the purification of intermediate fragments, which can simplify the purification of the final, larger peptide product. nih.gov The use of minimally protected fragments can further streamline the process by reducing the number of deprotection steps. nih.gov Advanced techniques, such as Native Chemical Ligation (NCL), allow for the chemoselective coupling of unprotected peptide segments, significantly expanding the accessible length and complexity of synthetic peptides. chempep.com

Table 1: Illustrative [2+2] Fragment Condensation Strategy for Val-Ala-Gln-Ser

| Step | Fragment 1 Synthesis | Fragment 2 Synthesis | Fragment Coupling & Deprotection |

| 1 | Synthesize Boc-Val-Ala-OH | Synthesize H-Gln(Trt)-Ser-OMe | Couple fragments using a coupling agent (e.g., DIC/Oxyma) |

| 2 | Purify dipeptide | Purify dipeptide | Purify protected tetrapeptide Boc-Val-Ala-Gln(Trt)-Ser-OMe |

| 3 | Characterize (HPLC, MS) | Characterize (HPLC, MS) | Remove all protecting groups (e.g., using TFA) |

| 4 | - | - | Purify final product L-Valyl-L-alanyl-L-glutaminyl-L-serine |

Note: This table is for illustrative purposes. Specific protecting groups (e.g., Boc, Trt, OMe) and coupling reagents may vary based on the detailed synthetic plan.

Purification Strategies in Solution-Phase Synthesis

Solution-phase peptide synthesis (LPPS), while highly scalable, necessitates the purification of intermediates after each coupling and deprotection step. chempep.com This can lead to cumulative product loss, especially for longer peptides. chempep.com

Common purification techniques include:

Crystallization: Ideal for obtaining highly pure intermediates if the compound readily forms crystals.

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent method for purifying peptides, separating the target peptide from impurities based on hydrophobicity. waters.com Other chromatographic modes like ion-exchange and size-exclusion can also be employed, sometimes in a multi-step process for complex mixtures. waters.com

Extraction: Used to remove excess reagents and by-products based on their differential solubility in aqueous and organic phases.

A modern approach designed to circumvent the challenges of traditional purification is the Group-Assisted Purification (GAP) strategy. nih.govrsc.org This method utilizes a protecting group that also functions as a purification handle, allowing for the removal of excess reagents and by-products through simple washing and extraction with inexpensive solvents, thereby avoiding laborious chromatography and recrystallization. nih.govrsc.orgscispace.com The GAP auxiliary can often be recovered and reused, making the process more environmentally friendly and efficient. nih.gov

Chemoenzymatic Synthesis of Peptide Sequences

Chemoenzymatic Peptide Synthesis (CEPS) is a powerful technique that uses enzymes, typically proteases or engineered ligases, to catalyze the formation of peptide bonds. bachem.comnih.gov This approach offers several advantages over purely chemical methods, including high regio- and stereoselectivity, the elimination of side reactions, and the ability to work under mild, aqueous conditions, often without the need for side-chain protection. bachem.comnih.govresearchgate.net

In a typical chemoenzymatic process, shorter peptide fragments, often produced via SPPS, are joined together by a specialized enzyme like a peptiligase. bachem.com The enzyme recognizes specific amino acid sequences to catalyze the formation of a native peptide bond. youtube.com This method is particularly effective for producing long or complex peptides that are challenging to make using traditional stepwise synthesis. bachem.com The synthesis of peptides containing residues like glutamine and serine has been demonstrated using chemoenzymatic approaches. nih.gov

Benefits of Chemoenzymatic Synthesis:

High Selectivity: Enzymes provide excellent control over stereochemistry, preventing racemization. nih.gov

Green Chemistry: The process significantly reduces the use of organic solvents and harsh reagents. bachem.com

Fewer Protecting Groups: The high specificity of enzymes often obviates the need for side-chain protection. bachem.com

Scalability: The method is suitable for GMP (Good Manufacturing Practice) manufacturing. bachem.com

Combinatorial Peptide Library Synthesis and Diversification

Combinatorial chemistry is a high-throughput methodology used to synthesize and screen a vast number of compounds simultaneously, making it a powerful tool for drug discovery and research. americanpeptidesociety.org For a sequence like Val-Ala-Gln-Ser, combinatorial libraries could be used to discover this peptide's binding affinity to a target or to optimize its sequence for enhanced activity.

The One-Bead-One-Compound (OBOC) method is a technique for generating synthetic peptide libraries where each resin bead in a mixture displays multiple copies of a single, unique peptide sequence. pepdd.comnih.govspringernature.com This is achieved through a "split-mix" synthesis process. americanpeptidesociety.orgnih.gov In this process, a batch of resin beads is split into multiple portions, a different amino acid is coupled to the beads in each portion, and then all portions are recombined. nih.gov Repeating this cycle allows for the generation of millions of unique peptide sequences. americanpeptidesociety.org

Screening OBOC libraries can be performed by incubating the entire bead collection with a fluorescently labeled target molecule. encyclopedia.pub Beads that bind the target can be physically isolated, and the peptide sequence on the "hit" bead can be determined, typically through Edman degradation or mass spectrometry. nih.govspringernature.com This method allows for the rapid identification of novel peptide ligands for various biological targets. johnshopkins.edu

Phage display and ribosome display are biological library technologies that link a peptide's phenotype (the expressed peptide itself) to its genotype (the genetic material encoding it). oup.com

Phage Display: In this technique, a gene encoding a peptide is inserted into a bacteriophage coat protein gene. wikipedia.org This results in the phage "displaying" the peptide on its surface while carrying the corresponding DNA inside. oup.com Libraries containing billions of different phage clones can be screened by a process called "panning," where the library is exposed to an immobilized target. nih.gov Phages displaying peptides that bind to the target are captured, while non-binders are washed away. The captured phages are then eluted and amplified by infecting bacteria, allowing for subsequent rounds of selection to isolate high-affinity binders. wikipedia.org

Ribosome Display: This is an in vitro (cell-free) display technology where a stable complex is formed between a ribosome, an mRNA molecule, and the peptide that the mRNA encodes. oup.com The absence of a cell wall allows for the creation of much larger and more diverse libraries (up to 10¹⁴ members) compared to phage display. nih.gov This technology also allows for the incorporation of unnatural amino acids, expanding the chemical diversity of the library.

Peptide scanning libraries are collections of synthetic peptides used to systematically investigate the function of a known peptide sequence, such as Val-Ala-Gln-Ser. rssynthesis.com These libraries are not for discovery of new sequences but for characterizing an existing one.

Overlapping Libraries: These libraries consist of a series of peptides of a fixed length that sequentially span a longer parent protein sequence. qyaobio.comgenscript.com They are primarily used to map linear antibody or T-cell epitopes. genscript.com

Truncation Libraries: In a truncation library, the original peptide sequence is systematically shortened from the N-terminus, C-terminus, or both. qyaobio.com Screening this library helps to identify the minimum amino acid sequence required for the peptide's biological activity. novoprolabs.com

Alanine (B10760859) Scanning Libraries: This is a powerful tool for identifying the specific amino acid residues that are most critical for a peptide's function. genscript.com Each amino acid in the original peptide sequence is systematically replaced, one at a time, with alanine. rssynthesis.com Alanine is chosen because it is the smallest chiral amino acid, and its substitution removes the original side chain beyond the beta-carbon without introducing major steric or electronic effects. A significant drop in activity upon substitution indicates that the original residue is a "hot spot" critical for function. rssynthesis.com

Table 2: Example of an Alanine Scanning Library for L-Valyl-L-alanyl-L-glutaminyl-L-serine

| Original Sequence | Position 1 Substituted | Position 2 Substituted | Position 3 Substituted | Position 4 Substituted |

| Val -Ala-Gln-Ser | Ala -Ala-Gln-Ser | Val-Ala -Gln-Ser | Val-Ala-Ala -Ser | Val-Ala-Gln-Ala |

| Activity Assay | Measure activity | Already Alanine | Measure activity | Measure activity |

Advanced Structural Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy is a uniquely powerful tool for determining the high-resolution, three-dimensional structures of biomolecules in solution. springernature.com It provides detailed information on covalent bonding, through-bond and through-space atomic correlations, and the dynamic nature of molecular structures.

Two-dimensional (2D) NMR experiments are essential for resolving the complex proton spectra of peptides and assigning signals to specific atoms. youtube.com For a tetrapeptide like L-Valyl-L-alanyl-L-glutaminyl-L-serine, a combination of standard 2D NMR experiments would be employed for complete resonance assignment and structure determination. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through covalent bonds, typically within two or three bonds of each other. emerypharma.com It would be used to trace the connectivity of protons within each amino acid's side chain and backbone (e.g., between the α-proton and β-protons of Valine).

TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a coupled spin system. nih.gov This is particularly useful for identifying the complete set of protons belonging to each amino acid residue, from the amide proton through to the side chain termini.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, aiding in the assignment of carbon resonances. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is crucial for determining the three-dimensional structure. It detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. youtube.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing the distance restraints needed for structure calculation. For instance, observing a strong NOE between the α-proton of Alanine (B10760859) (residue 2) and the amide proton of Glutamine (residue 3) would indicate a turn-like conformation.

Table 1: Representative 2D-NMR Correlations for Structural Assignment of Val-Ala-Gln-Ser

| NMR Experiment | Correlation Type | Information Provided for Val-Ala-Gln-Ser |

|---|---|---|

| COSY | Through-bond (2-3 bonds) | Identifies J-coupled protons, e.g., Hα-Hβ in Val, Ala, Gln, Ser. |

| TOCSY | Through-bond (spin system) | Connects all protons within a single amino acid residue. |

| NOESY | Through-space (< 5 Å) | Provides inter-residue distance restraints for 3D structure calculation. |

| HSQC | ¹H-¹³C (one bond) | Assigns carbon signals by correlating them to their attached protons. |

NMR relaxation studies provide insight into the internal motions of the peptide on a picosecond to nanosecond timescale. uq.edu.auresearchgate.net By measuring relaxation rates, one can characterize the flexibility or rigidity of different parts of the molecule. nih.gov The ¹H-¹⁵N peptide amide bond vector is an ideal probe for these studies. nih.gov

Spin-Lattice Relaxation (T1): Measures the rate at which nuclear spins return to thermal equilibrium along the main magnetic field. T1 values are sensitive to high-frequency motions.

Spin-Spin Relaxation (T2): Measures the rate of decay of transverse magnetization. T2 is sensitive to both fast and slower timescale motions (μs-ms), such as chemical exchange. nih.gov

Heteronuclear NOE ({¹H}-¹⁵N NOE): This measurement compares the signal intensity of a ¹⁵N nucleus with and without proton saturation. It is highly sensitive to the amplitude of fast internal motions of the N-H bond vector. nih.gov

For L-Valyl-L-alanyl-L-glutaminyl-L-serine, these studies would reveal the relative flexibility of the backbone at each residue and the mobility of the individual side chains. Regions with high mobility would exhibit lower NOE values and different T1/T2 ratios compared to more constrained regions.

| {¹H}-¹⁵N NOE | ps - ns | Indicates the amplitude of bond vector motion; values < 0.6 suggest significant flexibility. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. creative-proteomics.comspringernature.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly dependent on the peptide backbone conformation. nih.gov

The far-UV region of the CD spectrum (typically 190-250 nm) provides characteristic signatures for different types of secondary structures. americanpeptidesociety.org

α-Helix: Shows two strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

β-Sheet: Displays a negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random Coil: Characterized by a strong negative band near 198 nm and very low ellipticity above 210 nm.

For a short peptide like Val-Ala-Gln-Ser, it is unlikely to form stable α-helices or β-sheets on its own. The CD spectrum would most likely indicate a predominantly random coil or disordered structure. However, the presence of β-turn structures, which are common in short peptides, can also be inferred from specific features in the CD spectrum. Deconvolution algorithms can be applied to the spectrum to estimate the percentage of each structural element. researchgate.net

Table 3: Characteristic Far-UV CD Wavelengths for Peptide Secondary Structures

| Secondary Structure | Positive Peak (nm) | Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~198 |

CD spectroscopy is an excellent tool for monitoring conformational changes in response to varying environmental conditions. americanpeptidesociety.org Factors such as temperature, pH, and solvent polarity can significantly influence the conformational equilibrium of a peptide. nih.gov

Temperature: Increasing temperature typically disrupts ordered structures, leading to a spectral shift towards a more random coil-like appearance. This can be used to assess the thermal stability of any transient structures.

pH: Changes in pH can alter the protonation states of the N-terminus, C-terminus, and the glutamine side chain, potentially inducing conformational shifts by modifying electrostatic interactions.

Solvents: The addition of co-solvents like trifluoroethanol (TFE) can induce the formation of secondary structures (e.g., helices) that might not be stable in aqueous solution. Observing such changes with CD can provide insights into the intrinsic structural propensities of the peptide sequence.

By recording CD spectra across a range of conditions, one can map the conformational landscape of L-Valyl-L-alanyl-L-glutaminyl-L-serine and its responsiveness to its environment.

Mass Spectrometry (MS) for Sequence Verification and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and verifying the amino acid sequence of a peptide. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used to generate intact molecular ions of peptides in the gas phase. nih.gov

The primary structure of L-Valyl-L-alanyl-L-glutaminyl-L-serine can be unequivocally confirmed using tandem mass spectrometry (MS/MS). osu.edu In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of the peptide is selected and then fragmented, typically through collision-induced dissociation (CID). researchgate.net The fragmentation occurs preferentially at the peptide amide bonds, producing a series of characteristic fragment ions.

The two main series of fragment ions are:

b-ions: Contain the N-terminus and are formed by cleavage of a peptide bond, with the charge retained on the N-terminal fragment.

y-ions: Contain the C-terminus and are formed when the charge is retained on the C-terminal fragment.

The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the direct reading of the peptide sequence. For Val-Ala-Gln-Ser, the predicted masses of the primary fragment ions would be used to confirm the sequence.

Table 4: Predicted m/z Values for b- and y-ions of L-Valyl-L-alanyl-L-glutaminyl-L-serine ([M+H]⁺)

| Fragment Ion | Sequence | Predicted Monoisotopic Mass (m/z) |

|---|---|---|

| b₁ | Val | 100.0757 |

| b₂ | Val-Ala | 171.1128 |

| b₃ | Val-Ala-Gln | 299.1713 |

| y₁ | Ser | 88.0393 |

| y₂ | Gln-Ser | 216.0978 |

| y₃ | Ala-Gln-Ser | 287.1349 |

Note: The theoretical monoisotopic mass of the full, neutral peptide is 417.2118 Da. The protonated molecular ion [M+H]⁺ would be observed at m/z 418.2191.

The detection of a complete or near-complete series of b- and y-ions in the MS/MS spectrum provides definitive proof of the peptide's sequence as Val-Ala-Gln-Ser.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of a peptide by probing the vibrational motions of its chemical bonds. nih.gov These techniques are highly sensitive to the peptide's backbone conformation, side-chain environment, and hydrogen-bonding network, making them invaluable for conformational analysis in various environments, including aqueous solutions and solid states. nih.govresearchgate.net

The peptide backbone contains repeating amide groups, which give rise to several characteristic vibrational bands. The Amide I and Amide II bands are particularly sensitive to the secondary structure of the peptide. researchgate.net

Amide I Band (1700–1600 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. nih.govnih.gov Its frequency is highly dependent on the hydrogen-bonding pattern and the coupling between adjacent amide groups, which are defined by the peptide's secondary structure. Therefore, the shape and position of the Amide I band are routinely used to determine the percentages of α-helical, β-sheet, β-turn, and random coil conformations in a peptide or protein. researchgate.netnih.gov

Amide II Band (1600–1500 cm⁻¹): This band originates from a combination of the N-H in-plane bending and C-N stretching vibrations. researchgate.netresearchgate.net While generally less intense and more complex than the Amide I band, the Amide II band is also sensitive to conformation and hydrogen bonding. nih.gov Its position can complement the Amide I analysis and is particularly useful for monitoring hydrogen-deuterium exchange, which provides information about the solvent accessibility of the peptide backbone. nih.gov

Interactive Data Table: Characteristic FT-IR Amide Band Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) | Amide II Frequency Range (cm⁻¹) |

| α-Helix | 1650–1658 | 1540–1550 |

| β-Sheet | 1620–1640 (low), 1680–1700 (high) | 1510–1530 |

| β-Turn | 1660–1685 | 1535–1555 |

| Random Coil | 1640–1650 | 1530–1545 |

Note: These are general frequency ranges and can vary based on the specific peptide sequence and environment.

In addition to the backbone amide bands, FT-IR and Raman spectra contain contributions from the amino acid side chains, providing further structural detail. Each side chain in L-Valyl-L-alanyl-L-glutaminyl-L-serine has characteristic vibrational modes.

Valine: The isopropyl side chain exhibits characteristic C-H stretching and bending vibrations. FT-Raman spectra of L-valine show prominent peaks in the high wavenumber region corresponding to these modes. researchgate.net

Alanine: The simple methyl side chain gives rise to symmetric and asymmetric C-H stretching and bending modes. nih.gov

Glutamine: The side-chain amide group (-CONH₂) has its own C=O stretching and N-H bending vibrations, which can sometimes overlap with the backbone Amide I and II bands but can be distinguished in detailed analyses.

Serine: The hydroxyl (-OH) group is characterized by O-H stretching vibrations, which typically appear as a broad band around 3400 cm⁻¹, and C-O stretching modes. researchgate.net The position of the O-H band is highly sensitive to hydrogen bonding.

Analysis of these side-chain vibrations can reveal information about their local environment, orientation, and involvement in intermolecular interactions.

X-ray Crystallography for High-Resolution Structure Determination (of the peptide itself or in complexes)

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules at high resolution. The technique involves crystallizing the peptide and analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. This analysis yields a detailed electron density map from which a model of the atomic structure, including precise bond lengths, bond angles, and torsion angles, can be built. nih.gov

For a peptide like L-Valyl-L-alanyl-L-glutaminyl-L-serine, a crystal structure would definitively reveal the backbone conformation (e.g., ψ and φ angles), the rotameric states of the side chains, and the network of intramolecular and intermolecular hydrogen bonds that stabilize the structure in the solid state. researchgate.net

While a published crystal structure for the specific tetrapeptide L-Valyl-L-alanyl-L-glutaminyl-L-serine is not available in public databases, analysis of crystal structures of related dipeptides provides insight into the likely structural features. For example, the crystal structure of L-Valyl-L-Glutamine reveals specific hydrogen-bonding patterns involving the glutamine side chain and the peptide backbone. researchgate.net Similarly, structures of peptides containing L-Serine show how the side-chain hydroxyl group frequently participates in hydrogen-bond networks. nih.gov A crystallographic study of the VAQS peptide, either alone or in a complex with a protein, would provide invaluable, high-resolution data on its preferred conformation and interaction modes.

The three-dimensional structure of a peptide is intrinsically linked to its biological function. For the tetrapeptide L-Valyl-L-alanyl-L-glutaminyl-L-serine, computational chemistry and molecular modeling serve as powerful tools to elucidate its structural properties and dynamic behavior at an atomic level. These in silico approaches complement experimental techniques by providing detailed insights into the molecule's electronic structure, conformational flexibility, and potential interactions with biological targets.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net For L-Valyl-L-alanyl-L-glutaminyl-L-serine, DFT calculations can provide a fundamental understanding of its chemical reactivity and spectroscopic properties. By solving the Kohn-Sham equations, the electron density of the peptide is calculated, from which various electronic properties can be derived. core.ac.uk These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p), to achieve a balance between accuracy and computational cost. mdpi.com

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, DFT can generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule and highlights regions susceptible to electrophilic or nucleophilic attack.

DFT is also employed to predict the vibrational spectra (infrared and Raman) of the tetrapeptide. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined. yale.edu Comparing these theoretical spectra with experimental data can help to confirm the molecule's structure and identify characteristic vibrational modes associated with its peptide bonds and side chains. nih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

| Amide I Vibrational Frequency (C=O stretch) | ~1650-1680 cm-1 | Characteristic IR absorption for the peptide backbone carbonyl groups. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of L-Valyl-L-alanyl-L-glutaminyl-L-serine over time. morressier.com MD simulations solve Newton's equations of motion for the atoms in the peptide, allowing its movements and structural changes to be observed in a simulated environment, typically explicit water, to mimic physiological conditions.

An MD simulation begins with a starting conformation of the peptide, which is then subjected to forces defined by a molecular mechanics force field (e.g., AMBER, CHARMM). The simulation proceeds in small time steps (on the order of femtoseconds) for a total duration that can range from nanoseconds to microseconds. The resulting trajectory provides a detailed movie of the peptide's motion.

Analysis of the MD trajectory can reveal important information about the peptide's stability and flexibility. Key metrics include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the peptide's backbone atoms from a reference structure over time, indicating conformational stability.

Radius of Gyration (Rg): Represents the compactness of the peptide's structure. Fluctuations in Rg can indicate folding or unfolding events.

Hydrogen Bond Analysis: Tracks the formation and breaking of intramolecular and intermolecular (with water) hydrogen bonds, which are crucial for stabilizing specific conformations.

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER ff14SB |

| Solvent Model | TIP3P Water |

| Simulation Time | 500 ns |

| Temperature | 310 K |

| Average Backbone RMSD | 2.5 ± 0.5 Å |

| Average Radius of Gyration (Rg) | 0.8 ± 0.1 nm |

Conformational Space Exploration and Energy Landscape Mapping

The tetrapeptide L-Valyl-L-alanyl-L-glutaminyl-L-serine can adopt a vast number of different three-dimensional shapes, or conformations, due to the rotational freedom around its single bonds. The collection of all possible conformations is known as its conformational space. Exploring this space is essential to identify the most stable, low-energy structures that the peptide is likely to adopt. nih.gov

Various computational methods can be used for conformational space exploration. Techniques like simulated annealing, a method inspired by the metallurgical process of annealing, can be applied to overcome energy barriers and find global energy minima. nih.gov In this method, the temperature of the system is raised in the simulation and then slowly lowered, allowing the peptide to explore a wide range of conformations before settling into a low-energy state.

The results of such explorations are used to create an energy landscape map. This map plots the potential energy of the peptide as a function of its conformational coordinates (e.g., dihedral angles Φ and Ψ of the backbone). The valleys on this landscape represent stable or metastable conformational states. Identifying the lowest-energy valleys reveals the most probable structures of the peptide, which are often characterized by specific secondary structure elements like β-turns. nih.gov

| Conformer ID | Relative Energy (kcal/mol) | Key Intramolecular H-Bonds | Backbone Dihedrals (Ala: Φ, Ψ) | Description |

|---|---|---|---|---|

| C1 | 0.00 | Gln(C=O)···Ser(N-H) | -65°, -30° | Global minimum, compact β-turn structure. |

| C2 | 1.25 | Ser(OH)···Ala(C=O) | -140°, 135° | Extended conformation. |

| C3 | 2.10 | Gln(side chain)···Val(N-H) | -70°, 150° | Folded structure with side-chain interaction. |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme, to form a stable complex. jscimedcentral.com For L-Valyl-L-alanyl-L-glutaminyl-L-serine, docking simulations can provide hypotheses about its potential biological targets and its mode of interaction at the binding site. researchgate.net

The process involves placing the flexible 3D structure of the tetrapeptide into the active site of a rigid target protein. A scoring function is then used to evaluate the "goodness-of-fit" for thousands of different possible poses. This function estimates the binding energy, with lower scores typically indicating a more favorable interaction and higher binding affinity. researchgate.net

The results of a docking simulation provide a predicted binding pose and a docking score. Analysis of the best-scoring pose reveals the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the peptide and the protein's amino acid residues. nih.gov This information is invaluable for understanding the structural basis of the peptide's potential biological activity. researchgate.net

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Hypothetical Protease XYZ | -8.5 | Asp-102, His-57, Ser-195 | Hydrogen bonds, Electrostatic |

| Hypothetical Receptor ABC | -7.2 | Trp-86, Phe-290, Leu-112 | Hydrophobic, van der Waals |

Molecular Recognition and Binding Mechanisms

Peptide-Protein Interaction Mechanisms

Peptide-protein interactions are crucial in a vast array of cellular processes, with peptides often mediating a significant portion of these interactions. nih.govnih.gov Many pharmacologically active tetrapeptides exhibit high affinity and specificity for various receptors involved in protein-protein signaling. wikipedia.org The mechanisms of these interactions are complex and depend on the formation of multiple non-covalent bonds between the peptide and the protein's binding surface.

While specific binding motifs for L-Valyl-L-alanyl-L-glutaminyl-L-serine have not been extensively documented, the principles of peptide-protein recognition allow for a theoretical analysis. Short peptide sequences frequently serve as recognition motifs for protein binding. nih.gov The affinity and specificity of such interactions are often determined by a few key residues known as "hotspots."

In the context of L-Valyl-L-alanyl-L-glutaminyl-L-serine (VAQS), the binding potential is a composite of the properties of its amino acids:

L-Valine and L-Alanine: These N-terminal residues provide hydrophobic character, which can be critical for binding to hydrophobic pockets on a protein's surface.

L-Glutamine and L-Serine: These C-terminal residues are polar and can act as both hydrogen bond donors and acceptors, facilitating specific interactions with complementary residues on a target protein.

The spatial arrangement of these residues in a particular conformation would create a unique surface for a protein to recognize. Studies on peptide arrays show that the contribution of individual amino acid components to binding affinity is highly dependent on their position within the peptide sequence. nih.gov Therefore, the specific sequence of Val-Ala-Gln-Ser is more important for binding affinity than the general physio-chemical properties of the constituent amino acids alone. mdpi.com Reverse turns are common structural motifs and recognition sites in protein-protein interactions, and tetrapeptides are known to mimic these turns, which are often found on protein surfaces. wikipedia.orgresearchgate.net

The interaction between a peptide and a protein can be characterized by its thermodynamics and kinetics. khanacademy.org These parameters provide insight into the stability of the peptide-protein complex and the rates of its formation and dissociation.

Thermodynamics: The binding affinity is quantified by the dissociation constant (Kd), which is related to the change in Gibbs free energy (ΔG) upon binding. This free energy change is a function of changes in enthalpy (ΔH), reflecting bond formation and breakage, and entropy (ΔS), related to changes in the system's disorder. reddit.com More favorable energy changes upon binding indicate higher target specificity. khanacademy.org

Kinetics: The binding process is described by the association rate constant (kon) and the dissociation rate constant (koff). These rates determine how quickly a peptide binds to its target and how long the complex persists. Transient interactions, which are often crucial for cell signaling, can be short-lived and reversible. khanacademy.org

Enzymatic Recognition and Processing

Enzymes such as peptidases and aminoacyl-tRNA synthetases recognize and process peptides and their constituent amino acids with high specificity. This recognition is critical for processes ranging from protein degradation to the fidelity of protein synthesis.

Peptidases are enzymes that catalyze the cleavage of peptide bonds. Their substrate specificity is determined by the amino acid residues at and surrounding the cleavage site. Uncovering the substrate specificity of peptidases is central to understanding their physiological roles. nih.gov Multiplex substrate profiling methods have been developed to rapidly reveal the substrate specificity of endo- and exopeptidases. nih.govnih.gov

The susceptibility of L-Valyl-L-alanyl-L-glutaminyl-L-serine to cleavage would depend on the specific peptidases present. For example:

An enzyme with a preference for a hydrophobic residue like Valine or Alanine (B10760859) at the P1 or P2 position (N-terminal to the cleaved bond) might cleave the peptide.

The polar nature of Glutamine and Serine could also influence recognition by specific peptidases.

Without specific experimental data, predicting the exact cleavage pattern is speculative. However, the sequence provides potential recognition sites for various classes of peptidases.

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ensure the fidelity of protein synthesis. nih.gov They catalyze the attachment of the correct amino acid to its corresponding transfer RNA (tRNA) molecule. wikipedia.org This process, known as tRNA "charging," occurs in a two-step reaction involving the formation of an aminoacyl-adenylate intermediate. nih.govwikipedia.org There are 20 different aaRS, one for each of the standard amino acids. wikipedia.org

The constituent amino acids of L-Valyl-L-alanyl-L-glutaminyl-L-serine are recognized by their respective synthetases. These enzymes are divided into two main classes based on their structure and mechanism. wikipedia.orgjustapedia.org

| Amino Acid | Corresponding Synthetase | aaRS Class |

|---|---|---|

| L-Valine | Valyl-tRNA Synthetase (ValRS) | Class I |

| L-Alanine | Alanyl-tRNA Synthetase (AlaRS) | Class II |

| L-Glutamine | Glutaminyl-tRNA Synthetase (GlnRS) | Class I |

| L-Serine | Seryl-tRNA Synthetase (SerRS) | Class II |

Each synthetase possesses a highly specific active site that recognizes the unique side chain, size, and chemical properties of its cognate amino acid, while discriminating against all others. rcsb.org

To prevent errors in protein synthesis, aaRS must distinguish between structurally similar amino acids with extremely high accuracy. rcsb.org Some synthetases achieve this through proofreading or editing mechanisms. wikipedia.org A classic example is the "double-sieve" mechanism employed by Valyl-tRNA Synthetase (ValRS) to discriminate the correct L-valine from the similar L-isoleucine (which is larger) and the isosteric L-threonine (which is polar). researchgate.netnih.govspring8.or.jp

The double-sieve mechanism involves two distinct active sites: a synthetic site and an editing site. researchgate.netspring8.or.jp

First Sieve (Coarse Sieve): This occurs at the initial amino acid binding and activation (synthetic) site. The pocket is sized to sterically exclude amino acids larger than the cognate one. In ValRS, the active site can accommodate valine and the smaller threonine, but it precludes the larger isoleucine. nih.govelsevierpure.com

Second Sieve (Fine Sieve): This occurs at a separate editing domain. Amino acids that are smaller or chemically similar to the cognate amino acid but were incorrectly activated and attached to the tRNA are hydrolyzed at this site. The editing site of ValRS accommodates the misacylated threonine and hydrolyzes the Thr-tRNAVal bond, but it is too small to accommodate the correctly charged valine. nih.govaars.online This tRNA-dependent hydrolysis is known as post-transfer editing. aars.online

This two-step verification process dramatically reduces the error rate of tRNA charging, ensuring the high fidelity of translation. spring8.or.jp

| Sieve Stage | Location | Mechanism of Action in ValRS | Rejected Amino Acid |

|---|---|---|---|

| First Sieve | Synthetic Active Site | Steric exclusion based on size. The binding pocket is too small for larger amino acids. researchgate.net | L-Isoleucine |

| Second Sieve | Editing Active Site | Hydrolysis of incorrectly charged aminoacyl-tRNA. The pocket accommodates misacylated L-Threonine but not the correctly matched L-Valine. nih.gov | L-Threonine |

Based on a comprehensive review of available scientific literature, there is currently no specific research data published on the tetrapeptide L-Valyl-L-alanyl-L-glutaminyl-L-serine concerning its molecular recognition, binding mechanisms, or receptor interactions.

Consequently, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline for this specific compound. The required sections and subsections, such as "Editing and Proofreading Activities of aaRS," "Ligand-Receptor Binding Kinetics and Affinity Studies," and "Structural Basis of Receptor Selectivity," necessitate experimental data and research findings that are not present in the public domain for L-Valyl-L-alanyl-L-glutaminyl-L-serine.

General principles regarding peptide synthesis, proofreading by aminoacyl-tRNA synthetases (aaRS), and peptide-receptor interactions are well-established for other molecules. However, applying this general information to L-Valyl-L-alanyl-L-glutaminyl-L-serine without specific studies on the compound itself would be speculative and would not meet the required standards of scientific accuracy for this particular subject.

Therefore, the information required to construct the requested article is unavailable.

Cellular and Molecular Biological Roles and Mechanisms

Membrane Permeation and Intracellular Transport Mechanisms

No information was found regarding the membrane permeation or intracellular transport of the specific tetrapeptide L-Valyl-L-alanyl-L-glutaminyl-L-serine.

Influence on Metabolic Pathways at the Cellular Level (e.g., L-Serine Metabolism)

No studies were found that investigate the influence of L-Valyl-L-alanyl-L-glutaminyl-L-serine on any cellular metabolic pathways. If the peptide were to be internalized and hydrolyzed into its constituent amino acids, those amino acids would enter their respective metabolic pathways. However, the specific metabolic fate of the intact tetrapeptide or its particular influence on L-serine metabolism and amino acid homeostasis has not been documented. mdpi.commdpi.com

Role in Post-Translational Modifications (PTMs) of Other Proteins

The structure of L-Valyl-L-alanyl-L-glutaminyl-L-serine, terminating with a serine residue, suggests its potential involvement in enzymatic modifications that could impact the function of proteins to which it might be attached or influence signaling pathways as a free peptide. Post-translational modifications (PTMs) are crucial for increasing the functional diversity of the proteome. science.gov

The most significant and widely studied post-translational modification involving serine is phosphorylation. nih.gov This process, catalyzed by protein kinases, involves the covalent addition of a phosphate (B84403) group to the hydroxyl side chain of serine. molchanges.com This modification is reversible, with phosphatases catalyzing the removal of the phosphate group. molchanges.com The addition and removal of this negatively charged group can induce conformational changes in proteins, create or disrupt binding sites for other proteins, and alter enzymatic activity, thereby acting as a molecular switch in cellular signaling. rsc.org

Given that L-Valyl-L-alanyl-L-glutaminyl-L-serine possesses a C-terminal serine, it is plausible that this peptide could be a substrate for various serine/threonine kinases. The preceding amino acids—valine, alanine (B10760859), and glutamine—would likely serve as part of the recognition motif for a specific kinase. For a protein kinase to act on the serine residue, the surrounding amino acid sequence is critical for recognition and binding. nih.gov For instance, the presence of a hydrophobic residue like valine at the N-terminus and polar residues like glutamine in proximity to the serine could influence the specificity of kinase binding.

Table 1: Potential Phosphorylation of L-Valyl-L-alanyl-L-glutaminyl-L-serine and its Functional Implications

| Modification | Enzyme Family | Potential Site | Functional Consequence |

|---|

While phosphorylation is the most common PTM for serine, other modifications can also occur on amino acids, although less frequently on serine's hydroxyl group compared to other residues.

Acetylation: This involves the addition of an acetyl group. While lysine (B10760008) is the most common site for acetylation, serine O-acetylation has been identified and is thought to play a role in regulating protein activity and stability.

Methylation: The addition of a methyl group is another PTM that primarily targets lysine and arginine residues. However, O-methylation of serine is also possible and could influence the peptide's properties.

The potential for these modifications on the L-Valyl-L-alanyl-L-glutaminyl-L-serine peptide would depend on the presence of specific enzymes that recognize this particular amino acid sequence.

Table 2: Other Potential Covalent Modifications of L-Valyl-L-alanyl-L-glutaminyl-L-serine

| Modification | Enzyme Family | Potential Site(s) | Potential Functional Consequence |

|---|---|---|---|

| Acetylation | Acetyltransferases | C-terminal L-serine (O-acetylation) | Altered protein stability and function. |

Modulation of Intracellular Signaling Pathways

The individual amino acid components of L-Valyl-L-alanyl-L-glutaminyl-L-serine, particularly glutamine and serine, are deeply integrated into cellular metabolism and signaling. wikipedia.orgnih.gov As a tetrapeptide, it could potentially act as a signaling molecule itself or be a product of protein degradation that has signaling implications.

L-serine is a precursor for the synthesis of numerous essential molecules, including other amino acids like glycine (B1666218) and cysteine, as well as phospholipids (B1166683) and sphingolipids, which are vital components of cell membranes and are involved in cell signaling. nih.govnih.gov L-glutamine is a key player in cellular metabolism, providing nitrogen for the synthesis of nucleotides and amino acids, and serving as a major energy source for many cell types.

Given these roles, the tetrapeptide, if present in sufficient concentrations, could influence a variety of cellular processes:

Cell Proliferation and Survival: Serine and glutamine metabolism are often upregulated in proliferating cells, including cancer cells, to support the increased demand for biosynthesis. nih.gov

Neurotransmission: L-serine is a precursor to the neuromodulator D-serine, which co-activates NMDA receptors in the brain. wikipedia.orgnih.gov While it is unknown if this tetrapeptide could cross the blood-brain barrier and be metabolized to release serine for this purpose, it highlights a potential, albeit indirect, link to neuronal signaling.

Inflammatory Responses: L-serine has been shown to have anti-inflammatory effects and can regulate the release of cytokines. nih.gov A peptide containing the "Val-Ala-Gln-Ser" sequence within a larger, cyclic structure has been studied for its role in attenuating inflammatory osteolysis. nih.govresearchgate.net Although the structure is different, it suggests that this amino acid sequence may have relevance in inflammatory pathways.

The subcellular mechanism of action for L-Valyl-L-alanyl-L-glutaminyl-L-serine would largely depend on its ability to interact with specific cellular components.

If the peptide is a substrate for phosphorylation, its mechanism would be tied to the broader signaling cascade of the involved kinase. For example, if a kinase that is part of the MAPK (mitogen-activated protein kinase) pathway were to phosphorylate this peptide (or a protein containing this sequence), it would contribute to the regulation of gene expression, cell proliferation, and differentiation. rsc.org

As a free peptide, it might interact with cell surface receptors or intracellular targets. The presence of both hydrophobic (valine, alanine) and polar (glutamine, serine) residues gives the peptide an amphipathic character that could facilitate interactions with both protein surfaces and lipid membranes.

Should the peptide be transported into the cell, its constituent amino acids could be released through peptidase activity. In this scenario, the subcellular mechanism would be the metabolic effects of increased local concentrations of L-valine, L-alanine, L-glutamine, and L-serine, contributing to the metabolic pathways mentioned previously.

Academic Applications and Future Research Directions

Development of Peptide-Based Probes for Biological Systems

Peptide-based fluorescent probes are powerful tools for detecting and imaging biomolecules in complex biological systems. beilstein-journals.org These probes are typically designed with a peptide sequence that selectively interacts with a target molecule and a fluorophore that signals the binding event. nih.gov The peptide L-Valyl-L-alanyl-L-glutaminyl-L-serine could serve as a recognition motif in the design of such probes.

The development process involves conjugating the peptide sequence to an environmentally sensitive fluorophore. beilstein-journals.org The choice of fluorophore is critical; for instance, near-infrared (NIR) fluorescent probes are advantageous for in vivo imaging due to their deep tissue penetration and low autofluorescence. The specificity of the probe would be dictated by the binding affinity of the L-Valyl-L-alanyl-L-glutaminyl-L-serine sequence to its biological target. Researchers could manipulate the peptide sequence with precise functional groups from the amino acid side chains to achieve selective targeting of biomolecules. beilstein-journals.org For example, a probe could be designed where the peptide's interaction with a target protein induces a conformational change, altering the distance between a fluorescence resonance energy transfer (FRET) pair and producing a measurable signal. beilstein-journals.org

Table 1: Illustrative Design Parameters for a Peptide-Based Probe

| Component | Example Moiety | Function | Rationale for L-Valyl-L-alanyl-L-glutaminyl-L-serine |

|---|---|---|---|

| Recognition Motif | L-Valyl-L-alanyl-L-glutaminyl-L-serine | Binds to a specific biological target (e.g., enzyme, receptor). | The combination of hydrophobic and polar residues may facilitate specific interactions within a protein's binding pocket. |

| Fluorophore | Aminonaphthalimide | Reports on binding events through changes in fluorescence. | Selected for its sensitivity to the local environment, which may change upon target binding. |

Strategies for Rational Peptide Design and Engineering

Rational design strategies are crucial for optimizing the function of peptides like L-Valyl-L-alanyl-L-glutaminyl-L-serine. These approaches leverage an understanding of molecular interactions to enhance properties such as binding affinity, stability, and selectivity. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Functional Optimization

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a peptide influences its biological activity. nih.gov For a tetrapeptide like L-Valyl-L-alanyl-L-glutaminyl-L-serine, SAR studies would involve systematically modifying each amino acid and evaluating the impact on its function. For example, an alanine (B10760859) scan, where each residue is sequentially replaced by alanine, can identify which side chains are critical for the peptide's activity. nih.gov

Quantitative structure-activity relationship (QSAR) models can also be developed. These models use statistical methods to correlate variations in the peptide's physicochemical properties with changes in biological activity. mdpi.com For tetrapeptides, factors such as the hydrophobicity of the N-terminal amino acid and the electronic properties of the C-terminal amino acid have been shown to be critical determinants of certain biological activities. mdpi.com

Table 2: Hypothetical SAR Study of L-Valyl-L-alanyl-L-glutaminyl-L-serine

| Analogue Position | Substitution | Predicted Effect on Binding Affinity | Rationale |

|---|---|---|---|

| 1 (Valine) | Alanine | Decrease | Removal of the bulky hydrophobic side chain may disrupt key binding interactions. |

| 2 (Alanine) | Glycine (B1666218) | Neutral / Minor Decrease | Substitution with a smaller, more flexible residue might slightly alter backbone conformation. |

| 3 (Glutamine) | Asparagine | Decrease | Shortening the side chain could weaken hydrogen bonding with the target. |

Design of Peptidomimetics Incorporating L-Valyl-L-alanyl-L-glutaminyl-L-serine Motif

Peptidomimetics are compounds designed to mimic the structure and function of a peptide but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.govnih.gov The L-Valyl-L-alanyl-L-glutaminyl-L-serine sequence could serve as a template for designing such molecules. mdpi.com

Strategies for creating peptidomimetics include modifying the peptide backbone, incorporating non-natural amino acids, or cyclizing the peptide. nih.govwikipedia.org These modifications aim to constrain the peptide into its bioactive conformation, thereby increasing its affinity and selectivity for its target. cam.ac.uk For instance, replacing a standard peptide bond with a more stable isostere can prevent cleavage by proteases. The design of peptidomimetics often begins with establishing a solid structure-activity relationship to identify the key residues for recognition and activation. wikipedia.orgrsc.org

High-Throughput Screening Methodologies for Peptide Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. nih.gov These techniques are essential for discovering novel peptides and for optimizing existing sequences like L-Valyl-L-alanyl-L-glutaminyl-L-serine.

Affinity Selection-Mass Spectrometry (AS-MS)

Affinity Selection-Mass Spectrometry (AS-MS) is a powerful technique for screening large combinatorial libraries to identify molecules that bind to a specific target. nih.govacs.org In a typical AS-MS experiment, a library of peptides would be incubated with a target protein. frontiersin.org The protein-peptide complexes are then separated from unbound peptides, and the bound peptides are identified using mass spectrometry. chemrxiv.orgresearchgate.net

This method could be used to screen a library of variants of L-Valyl-L-alanyl-L-glutaminyl-L-serine to find sequences with improved binding affinity. The complexity of decoding peptide sequences in mass spectrometry has been a limitation, but new methods, such as chemically-triggered linearization of cyclic peptides, are expanding the capabilities of AS-MS. chemrxiv.org

Table 3: Overview of AS-MS Workflow for Peptide Screening

| Step | Description | Key Consideration |

|---|---|---|

| 1. Library Incubation | A combinatorial peptide library is incubated with the target protein. | Ensuring equimolar representation of each peptide in the library. |

| 2. Affinity Capture | Target-ligand complexes are isolated from the mixture. | Minimizing non-specific binding to the capture matrix. |

| 3. Elution | Bound peptides are released from the target protein. | Using conditions that efficiently disrupt the interaction without degrading the peptides. |

Fluorescence-Activated Sorting and Deconvolution Methods

Fluorescence-Activated Sorting (FACS) is a high-throughput method that can be used to screen peptide libraries displayed on the surface of cells or beads. springernature.comakadeum.comabcam.com Each cell or bead displays a unique peptide, and a fluorescent signal is used to identify and isolate those that bind to a fluorescently labeled target. nih.gov

For example, a library of L-Valyl-L-alanyl-L-glutaminyl-L-serine variants could be displayed on bacteria. nih.gov These bacteria would then be incubated with a fluorescently labeled target protein. A FACS machine would then sort the bacteria based on their fluorescence intensity, isolating the cells that display peptides with the highest affinity for the target. springernature.com This method allows for the rapid screening of millions of peptide variants to identify optimal sequences. nih.gov

Integration of Experimental and Computational Approaches in Peptide Research

The study of peptides such as L-Valyl-L-alanyl-L-glutaminyl-L-serine is significantly enhanced by the integration of computational and experimental methods. acs.org This synergistic approach provides a more comprehensive understanding of a peptide's structure, dynamics, and function than either methodology could achieve alone. researchgate.net Computational tools can generate hypotheses and interpret experimental data, while experimental validation is crucial to confirm in silico predictions. mdpi.com

Computational techniques are frequently used to complement traditional experimental approaches, facilitating the systematic design and optimization of peptides. researchgate.net Methods like molecular dynamics (MD) simulations offer atomic-level insights into the flexibility, stability, and interaction patterns of peptides in various environments. researchgate.net For a tetrapeptide like L-Valyl-L-alanyl-L-glutaminyl-L-serine, these simulations can predict its conformational landscape, identifying the most stable three-dimensional structures. Furthermore, computational tools can be used for receptor-ligand based molecular docking studies to screen for potential binding partners and inhibitors for a given target. researchgate.netbenthamscience.com Advanced software suites, such as I-TASSER and Rosetta, can predict 3D structures by combining template-based modeling with fragment assembly simulations or through Monte Carlo search algorithms. nih.gov

Experimental techniques provide the ground truth for these computational models. High-resolution methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for determining the precise three-dimensional structure of peptides. Spectroscopic methods, including UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and circular dichroism (CD), offer valuable information regarding peptide concentration and secondary structure. ijsra.net The combination of computational and experimental approaches is a powerful strategy in modern drug discovery, speeding up the process of identifying and optimizing peptide candidates. mdpi.com

Key Integrated Methodologies in Peptide Research

| Methodology | Description | Application to L-Valyl-L-alanyl-L-glutaminyl-L-serine |

| Molecular Dynamics (MD) Simulations | A computational method for analyzing the physical movements of atoms and molecules. | Predicts conformational flexibility, stability, and solvent interactions of the peptide. researchgate.net |

| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other. | Screens potential protein targets and predicts the binding mode of the tetrapeptide. benthamscience.com |

| NMR Spectroscopy | An experimental technique that exploits the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms or the molecules containing them. | Determines the 3D structure of the peptide in solution and studies its interaction with binding partners. ijsra.net |

| X-ray Crystallography | An experimental technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. | Provides a high-resolution static picture of the peptide's conformation in a crystalline state. nih.gov |

| Machine Learning (ML) | An application of artificial intelligence (AI) that provides systems the ability to automatically learn and improve from experience without being explicitly programmed. | Accelerates the screening of peptide libraries and predicts peptide-protein interactions. researchgate.net |

Exploration of Novel Functions and Interactions of Oligopeptides

Oligopeptides are crucial for cellular communication, acting as signaling molecules that can regulate physiological processes such as cell growth, differentiation, and metabolism. etprotein.com They also play a significant role in the immune system, where they can act as antigens that trigger an immune response. etprotein.com Some oligopeptides are known for their ability to penetrate cells, making them valuable as drug delivery vehicles. nih.govresearchgate.net

The potential functions of L-Valyl-L-alanyl-L-glutaminyl-L-serine can be hypothesized by examining its components:

L-Valine and L-Alanine : These hydrophobic amino acids can influence the peptide's structural stability and its interactions with other molecules. moleculardepot.comresearchgate.net

L-Glutamine : Dipeptides containing glutamine, such as L-alanyl-L-glutamine, have been studied for their rapid hydrolysis in the body, making their constituent amino acids readily available. nih.gov

L-Serine : This amino acid is a precursor to crucial molecules required for protein synthesis and cell proliferation. nih.govnih.gov It has demonstrated neuroprotective effects, with the ability to reduce inflammation, inhibit neurotoxicity, and promote the repair of neurological function. nih.govfrontiersin.orgresearchgate.net Studies suggest L-serine may have therapeutic potential for various neurological diseases, including Alzheimer's and Parkinson's disease. nih.govalzdiscovery.org

Future research on L-Valyl-L-alanyl-L-glutaminyl-L-serine would likely involve screening for various biological activities, such as enzymatic inhibition, receptor binding, and antimicrobial effects. Given the neuroprotective properties of L-serine, a key research direction would be to investigate whether this tetrapeptide exhibits similar or enhanced neuroprotective activities. nih.govnih.gov

Emerging Technologies in Peptide Characterization and Synthesis

Recent decades have seen transformative advancements in the technologies used for synthesizing and characterizing peptides, enabling the development of increasingly complex and potent molecules. mdpi.comnih.gov These innovations have been critical in overcoming previous limitations, such as poor stability and low yield, thereby expanding the therapeutic potential of peptides. mdpi.com

Peptide Synthesis: The field of peptide synthesis has evolved significantly from traditional methods. mtoz-biolabs.com While solid-phase peptide synthesis (SPPS) remains a cornerstone technique for its efficiency and automation, several emerging technologies offer enhanced capabilities. asymchem.com

Microwave-Assisted Peptide Synthesis (MAPS): This technique utilizes microwave irradiation to accelerate peptide bond formation. americanpeptidesociety.org The uniform heating reduces reaction times, improves yields, and minimizes side reactions, proving particularly useful for synthesizing difficult or aggregation-prone sequences. mtoz-biolabs.comamericanpeptidesociety.org

Liquid-Phase Peptide Synthesis (LPPS): While an older technique, modern advancements in LPPS are making it a more cost-efficient and environmentally sustainable option, especially for the large-scale production of shorter peptides. mtoz-biolabs.comoutsourcedpharma.com

Automated Peptide Synthesizers: Automation has revolutionized peptide synthesis by increasing throughput and reproducibility, allowing for the simultaneous synthesis of multiple peptides with high uniformity and quality. asymchem.com

Flow Chemistry: This technique involves the continuous synthesis of peptides in a microreactor environment, which allows for precise control over reaction conditions and real-time monitoring to optimize yield and scalability. americanpeptidesociety.org

Peptide Characterization: Accurate and comprehensive characterization is essential to ensure the quality, purity, and stability of synthetic peptides. ijsra.netnih.gov Modern analytical techniques provide detailed molecular information.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are fundamental for determining molecular weight and amino acid sequence. ijsra.net Enhanced HRMS platforms, such as Orbitrap and FT-ICR, offer exceptional sensitivity and mass accuracy for in-depth impurity profiling. resolvemass.ca

Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are leading technologies for separating peptides and analyzing their purity. ijsra.net Techniques like Reverse-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC) are used to measure hydrophobicity, characterize charge variants, and detect aggregation, respectively. ijsra.net

Ion Mobility Spectrometry (IMS): IMS adds another dimension to peptide analysis by separating molecules based on their size, shape, and charge in the gas phase. This allows for better differentiation between isobaric and isomeric species. resolvemass.ca

Predictive Algorithms: The integration of machine learning and artificial intelligence is accelerating the interpretation of complex analytical data, enabling faster and more reliable characterization of peptides. resolvemass.ca

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.